molecular formula C13H8N4O3 B7726337 Benzotriazol-1-yl-(4-nitrophenyl)methanone CAS No. 4231-71-4

Benzotriazol-1-yl-(4-nitrophenyl)methanone

Cat. No.: B7726337
CAS No.: 4231-71-4
M. Wt: 268.23 g/mol
InChI Key: QVSHSQXCFXHFMN-UHFFFAOYSA-N
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Description

“Benzotriazol-1-yl-(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C13H8N4O3 . It is also known by other names such as “1-(4-Nitrobenzoyl)-1H-benzotriazole”, “1H-benzotriazol-1-yl (4-nitrophenyl)methanone”, and "(1H-Benzo[d][1,2,3]triazol-1-yl) (4-nitrophenyl)methanone" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzotriazole derivatives have been synthesized using a variety of reactions . For instance, benzotriazol-1-yl-(1H-pyrrol-2-yl)methanone was synthesized by reacting different ketones, isocyanates, and isothiocyanates in the presence of a non-nucleophilic base .


Molecular Structure Analysis

The benzotriazole fragment in the molecule is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthetic auxiliaries and catalysts in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is characterized by its molecular formula C13H8N4O3 . Other physical and chemical properties specific to this compound were not found in the retrieved sources.

Future Directions

While specific future directions for “Benzotriazol-1-yl-(4-nitrophenyl)methanone” were not found, benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . This suggests potential future directions in these areas.

Properties

IUPAC Name

benzotriazol-1-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-13(9-5-7-10(8-6-9)17(19)20)16-12-4-2-1-3-11(12)14-15-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHSQXCFXHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293324
Record name 1-(4-Nitrobenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-71-4
Record name 1-(4-Nitrobenzoyl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrobenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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